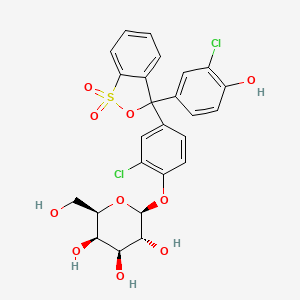

Chlorophenol red galactopyranoside

Description

Significance of Chromogenic and Fluorogenic Substrates in Biochemical Research

Chromogenic and fluorogenic substrates are indispensable tools in modern biochemical research, enabling the detection and quantification of enzymatic activity through visually or instrumentally measurable signals. dcfinechemicals.comnih.gov These synthetic compounds are designed to mimic the natural substrates of specific enzymes. dcfinechemicals.com Upon enzymatic action, a chromophore or fluorophore is released, resulting in a color change or fluorescence, respectively. dcfinechemicals.commdpi.com The intensity of this signal is proportional to the enzyme's activity, allowing for precise measurement. dcfinechemicals.com This principle is fundamental to numerous analytical techniques, including enzyme-linked immunosorbent assays (ELISA), immunohistochemistry, and microbial detection. dcfinechemicals.comwikipedia.org The development of a wide array of these substrates has significantly advanced our ability to study enzyme kinetics, screen for inhibitors, and detect specific biological markers. mdpi.comacs.org

Historical Development and Role of Chlorophenol Red Galactopyranoside as a β-Galactosidase Substrate

Chlorophenol red-β-D-galactopyranoside (CPRG) has emerged as a highly sensitive and widely used substrate for the enzyme β-galactosidase. moleculardepot.com It was developed as an improvement over earlier substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG). moleculardepot.comresearchgate.net CPRG's key advantage lies in its higher molar extinction coefficient, which results in a more intense color change upon hydrolysis and thus greater sensitivity in assays. moleculardepot.com This increased sensitivity makes it particularly useful for detecting low levels of β-galactosidase activity, such as in cells that are difficult to transfect or express low levels of a reporter gene. researchgate.nethpst.cz

Overview of β-Galactosidase as a Biomarker and Reporter Enzyme in Research

β-galactosidase, encoded by the lacZ gene in Escherichia coli, is a widely utilized reporter enzyme in molecular and cellular biology. nih.govfrontiersin.org Its popularity stems from its high stability, resistance to proteolytic degradation within cell lysates, and the ease and sensitivity with which its activity can be assayed. researchgate.nethpst.cz In reporter gene assays, the lacZ gene is linked to a promoter of interest, and the resulting β-galactosidase activity serves as a proxy for the promoter's activity. sigmaaldrich.com This allows researchers to study gene expression patterns and the effects of various factors on gene regulation. nih.gov Furthermore, β-galactosidase has been identified as a biomarker for cellular senescence, the irreversible growth arrest of cells, making it a valuable tool in aging research. frontiersin.orgnih.govfrontiersin.orgresearchgate.net

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22Cl2O10S/c26-15-9-12(5-7-17(15)29)25(14-3-1-2-4-20(14)38(33,34)37-25)13-6-8-18(16(27)10-13)35-24-23(32)22(31)21(30)19(11-28)36-24/h1-10,19,21-24,28-32H,11H2/t19-,21+,22+,23-,24-,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYRDZGZGNYVBA-VPXCCNNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Cl)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Cl)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22Cl2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70912469 | |

| Record name | 2-Chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99792-79-7 | |

| Record name | Chlorophenol red galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099792797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

Chlorophenol red galactopyranoside is a solid, typically appearing as a powder or crystals ranging in color from orange to a very deep red. sigmaaldrich.comsigmaaldrich.com It is soluble in water, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). sigmaaldrich.comcaymanchem.comcaymanchem.com The stability of CPRG is crucial for its use in assays, and it is recommended to be stored at -20°C for long-term stability. sigmaaldrich.comroche.comagscientific.com

Table 1: of this compound

| Property | Value |

| CAS Number | 99792-79-7 sigmaaldrich.comagscientific.com |

| Molecular Formula | C₂₅H₂₂Cl₂O₁₀S sigmaaldrich.comagscientific.com |

| Molecular Weight | 585.41 g/mol sigmaaldrich.comagscientific.com |

| Appearance | Powder or crystals sigmaaldrich.comsigmaaldrich.com |

| Solubility | Water: 20 mg/mL sigmaaldrich.comsigmaaldrich.com, DMSO: 30 mg/mL caymanchem.comcaymanchem.com, DMF: 30 mg/mL caymanchem.comcaymanchem.com |

| Storage Temperature | -20°C sigmaaldrich.comagscientific.com |

| Purity | ≥90% (HPLC) sigmaaldrich.comscbt.com |

Synthesis and Manufacturing

The synthesis of Chlorophenol red galactopyranoside is a multi-step chemical process. While the precise, proprietary details of industrial manufacturing are not publicly available, the general principles of its synthesis can be inferred from its chemical structure. The process would logically involve the coupling of a protected galactopyranose derivative with the chlorophenol red aglycone. This would be followed by deprotection steps to yield the final product. The manufacturing process requires stringent quality control to ensure high purity and lot-to-lot consistency, which is critical for its reliable performance in sensitive biochemical assays. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comroche.com

Advanced Methodological Considerations and Assay Optimization for Chlorophenol Red Galactopyranoside

Optimization of Substrate Concentration and Reaction Buffer Conditions

The sensitivity and linearity of the CPRG assay are highly dependent on the concentrations of the substrate and the composition of the reaction buffer. Systematic examination of these parameters is crucial for robust and reproducible results.

Research has shown that increasing the CPRG substrate concentration can markedly enhance the sensitivity for detecting β-galactosidase activity. nih.gov For instance, one study demonstrated an approximate four-fold increase in sensitivity by optimizing the CPRG concentration in conjunction with other buffer components. nih.gov It is critical to use a substrate concentration that is not rate-limiting. A concentration of 1 mM CPRG is often recommended to ensure that the reaction rate is primarily influenced by the enzyme concentration rather than the substrate availability. nih.gov Neglecting to ensure the complete dissolution and correct concentration of CPRG can lead to significantly lower-than-expected enzyme activity measurements. nih.gov

The reaction buffer must maintain an optimal pH and ionic environment for the β-galactosidase enzyme. While specific components can vary, a typical CPRG assay reaction buffer is supplied with commercial kits. researchgate.net The pH of the lysis and reaction buffer is a critical parameter, as deviations can affect not only the enzyme's catalytic efficiency but also contribute to background signal from endogenous enzymes. nih.govnih.gov The stability of the CPRG substrate itself is also a consideration; stock solutions are typically stored frozen at -20°C, and working solutions should be used fresh or subjected to a limited number of freeze-thaw cycles. researchgate.netwindows.net

Table 1: Recommended Parameters for CPRG Assay Optimization

| Parameter | Recommended Condition/Consideration | Rationale | Source(s) |

| CPRG Concentration | 1 mM working concentration | Ensures reaction rate is dependent on enzyme, not substrate. | nih.gov |

| Increased concentration can boost sensitivity. | Maximizes signal detection. | nih.gov | |

| Buffer pH | Optimal for bacterial β-galactosidase (typically neutral to slightly alkaline) | Maximizes enzyme activity and can help suppress endogenous activity. | nih.gov |

| Incubation Temperature | 37°C | Standard temperature for optimal enzyme activity. | researchgate.nethpst.cz |

| Incubation Time | 30 minutes to several hours (up to 72) | Dependent on enzyme concentration; longer times for low activity. | researchgate.nethpst.cz |

| Controls | Mock-transfected or non-transfected cells | To measure and subtract endogenous β-galactosidase activity. | researchgate.netnih.gov |

Strategies for Enhancing Enzyme-Substrate Accessibility in Cellular Assays

For intracellular enzymes like β-galactosidase, the cell envelope presents a significant barrier that prevents access of the CPRG substrate to the enzyme. Effective permeabilization or lysis is therefore a prerequisite for accurate measurement.

The goal of permeabilization is to create pores in the cell membrane large enough for the substrate to enter without causing complete cellular disintegration or loss of the target enzyme. youtube.com The choice of method depends on the cell type and the specific requirements of the assay.

Common permeabilization protocols involve two main classes of reagents: organic solvents and detergents. nih.gov

Organic Solvents (e.g., Methanol, Acetone): These agents work by dissolving lipids from the cell membranes. nih.gov They can simultaneously fix and permeabilize the cells. nih.gov However, they also coagulate proteins, which could potentially impact enzyme activity.

Detergents: These are more commonly used in CPRG assays. They are typically included in a lysis buffer to disrupt the cell membrane. nih.gov

Physical Methods: Non-reagent-based methods such as a freeze-thaw cycle can also be effective for cell lysis. windows.net This method induces the formation of ice crystals, which disrupt the cell membrane upon thawing. windows.net

In studies using bacterial cells, mutants with increased cell envelope permeability show higher CPRG processing, demonstrating the critical role of substrate access to the cytoplasmic enzyme. researchgate.net

The choice of detergent in the lysis buffer can have a profound effect on assay performance. Detergents vary in their mechanism and selectivity, which influences their effectiveness and potential for interference. nih.gov

Nonidet P-40 (NP-40) and Triton X-100: These are non-ionic detergents that are non-selective and solubilize membrane lipids and proteins. nih.govnih.gov While widely used, their non-selective nature can sometimes lead to the extraction of cellular components that might interfere with the assay. nih.gov In some PCR-based assays, NP-40 has been shown to impair the amplification process, suggesting that its use should be carefully evaluated in sensitive enzymatic assays. nih.gov It is also noteworthy that the original Shell Nonidet P-40 is no longer manufactured, and commercially available substitutes may be more potent, requiring concentration adjustments. nih.gov

Tween-20: A mild, non-ionic detergent often used in washing steps to reduce non-specific binding, but also used for permeabilization. nih.govpatsnap.com

Table 2: Comparison of Common Permeabilization Detergents

| Detergent | Mechanism of Action | Advantages | Disadvantages | Source(s) |

| Saponin | Interacts with membrane cholesterol to form pores. | More selective; can improve assay sensitivity and stability. | Less effective on cells with low membrane cholesterol. | nih.govnih.gov |

| Nonidet P-40 (NP-40) / Triton X-100 | Non-selectively solubilizes membrane lipids and proteins. | Strong, effective lysis. | May extract interfering proteins; can inhibit some enzymatic reactions. | nih.govnih.gov |

| Tween-20 | Mild non-ionic detergent. | Gentle permeabilization; reduces non-specific binding. | May be less effective for complete lysis compared to stronger detergents. | nih.govpatsnap.com |

Minimizing Assay Interferences and Background Signals

High background signals can obscure the true signal from the reporter enzyme, reducing the assay's sensitivity and dynamic range. nih.govnih.gov These signals can arise from endogenous enzyme activity within the biological sample or from non-enzymatic degradation of the substrate.

Many mammalian and microbial cells possess their own endogenous β-galactosidases, which can cleave CPRG and generate a false-positive signal. nih.gov This is a significant challenge, particularly when trying to detect low levels of reporter-driven LacZ expression.

Several strategies can be employed to mitigate this issue:

pH Modulation: Mammalian endogenous β-galactosidases often have an optimal pH in the acidic range. In contrast, the bacterial β-galactosidase encoded by the lacZ gene functions optimally at a neutral to slightly alkaline pH. By performing the CPRG assay at a pH of 8.0 or higher, the activity of the endogenous enzyme can be significantly suppressed while preserving the activity of the bacterial reporter enzyme. nih.gov

Use of Controls: The most fundamental approach is to run parallel assays with control cells that have not been transfected with the lacZ gene. researchgate.netnih.gov The signal from these mock-transfected cells represents the background from endogenous activity and can be subtracted from the signal obtained from the experimental cells. nih.gov

Careful Sample Preparation: In studies involving gastrointestinal tract specimens, it is crucial to remove resident microflora, as these bacteria can be a source of β-galactosidase activity, creating a false positive signal. nih.gov

A critical and specific interference has been identified in the Yeast Estrogen Screen (YES) assay. tandfonline.comnih.gov The YES assay uses recombinant yeast cells that express the human estrogen receptor and a reporter gene, typically lacZ, which is induced in the presence of estrogenic compounds. tandfonline.comsigmaaldrich.com The resulting β-galactosidase activity is then measured using a substrate like CPRG. researchgate.net

However, studies have revealed that CPRG itself, or more significantly its hydrolysis product chlorophenol red (CPR), can act as a weak estrogenic compound in the YES assay. tandfonline.comtandfonline.com This means that the very process of measuring the reporter activity can induce further reporter gene expression. tandfonline.com This auto-induction cycle can be initiated by a low, constitutive level of β-galactosidase, leading to the production of CPR. The CPR then binds to the estrogen receptor, stimulating more β-galactosidase production, which in turn cleaves more CPRG. tandfonline.com

This phenomenon is particularly problematic during prolonged incubation times, where the accumulation of CPR can be misinterpreted as a weak estrogenic effect of the actual test compound, leading to false-positive results. tandfonline.comresearchgate.net This potential for misinterpretation underscores the importance of including proper controls, such as media blanks with CPRG, and minimizing incubation times where possible when using the CPRG-based YES assay. researchgate.net

Kinetic Analysis of β-Galactosidase with Chlorophenol Red Galactopyranoside

The kinetic analysis of β-galactosidase activity is fundamental to understanding its catalytic mechanism and for the optimization of assays utilizing this enzyme. The use of chromogenic substrates, such as Chlorophenol Red-β-D-galactopyranoside (CPRG), allows for the convenient spectrophotometric monitoring of enzyme activity. The hydrolysis of CPRG by β-galactosidase yields galactose and chlorophenol red, a vibrant purple product that can be quantified to determine the rate of the enzymatic reaction. researchgate.net

Determination of Michaelis-Menten Parameters (Km, Vmax)

The relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate is described by the Michaelis-Menten equation. The two key parameters of this model are the Michaelis constant (Km) and the maximum velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate.

Detailed research findings on the Michaelis-Menten parameters for the interaction of β-galactosidase with CPRG are available from studies on the enzyme from various biological sources. For instance, a study on β-galactosidase activity in purified bovine retinal rod outer segments identified distinct kinetic parameters with CPRG as the substrate. The hydrolysis of CPRG in this system exhibited a single broad pH optimum around 5.5 and followed Michaelis-Menten kinetics. The apparent Km for CPRG was determined to be approximately 50 μM, with a Vmax of about 33 nmol/h/mg of protein. nih.gov

While CPRG is a highly sensitive and widely used substrate for β-galactosidase, particularly from Escherichia coli in reporter gene assays, specific Km and Vmax values for the E. coli enzyme with CPRG are not as extensively documented in literature as for other substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG). nih.govnih.govresearchgate.net For comparative purposes, kinetic studies of β-galactosidase from different microorganisms with ONPG have reported a range of Km values, often in the millimolar (mM) range, highlighting variations based on the enzyme source and experimental conditions. pjlss.edu.pk For example, β-galactosidase from Aspergillus oryzae was found to have a Km of 0.800 mM with ONPG. pjlss.edu.pk

The determination of these kinetic parameters is crucial for optimizing assay conditions, ensuring that the substrate concentration is appropriate for the intended application, whether it be for screening enzyme inhibitors or for quantifying enzyme expression levels.

Table 1: Michaelis-Menten Parameters for β-Galactosidase with Different Substrates

| Enzyme Source | Substrate | Km | Vmax | Reference |

| Bovine Retinal Rod Outer Segments | Chlorophenol Red-β-D-galactopyranoside (CPRG) | ~50 μM | ~33 nmol/h/mg protein | nih.gov |

| Aspergillus oryzae | o-nitrophenyl-β-D-galactopyranoside (ONPG) | 0.800 mM | 0.0864 A/min | pjlss.edu.pk |

Comparative Analysis with Alternative Chromogenic and Fluorogenic Substrates for β Galactosidase

Performance Comparison with ortho-Nitrophenyl-β-D-Galactopyranoside (ONPG)

Relative Sensitivity and Turnover Rates

CPRG is often favored over the classic substrate, ONPG, due to its significantly higher sensitivity. gbiosciences.comqueensu.ca Reports indicate that assays utilizing CPRG can be up to ten times more sensitive than those employing ONPG. gbiosciences.comqueensu.ca This heightened sensitivity makes CPRG particularly advantageous for measuring β-galactosidase activity in challenging contexts, such as in cells that are difficult to transfect or exhibit low levels of reporter gene expression. gbiosciences.comozbiosciences.com The high turnover rate of CPRG further contributes to its utility in achieving rapid and sensitive measurements. sigmaaldrich.com This increased sensitivity allows for the detection of lower levels of enzymatic activity, a critical factor in many research and diagnostic applications. queensu.caozbiosciences.com

Extinction Coefficient Differences of Reaction Products

The superior sensitivity of CPRG is, in part, attributable to the higher molar extinction coefficient of its chromogenic product, chlorophenol red (CPR), compared to that of ortho-nitrophenol, the product of ONPG hydrolysis. moleculardepot.com The extinction coefficient of the chromogenic product of CPRG is reportedly 21-fold higher than that of o-nitrophenol derived from ONPG. moleculardepot.com This substantial difference means that for every molecule of substrate hydrolyzed, the resulting product from CPRG absorbs significantly more light at its maximum absorbance wavelength (around 570-595 nm) than the product from ONPG (around 410 nm). gbiosciences.comcaymanchem.comnih.gov This translates to a more robust and easily detectable signal, especially at low enzyme concentrations. The molar extinction coefficient for o-nitrophenol can also be highly dependent on pH. chegg.com

| Substrate | Product | Typical Max. Absorbance (nm) | Relative Sensitivity |

| CPRG | Chlorophenol Red | 570–595 gbiosciences.comcaymanchem.com | ~10x more sensitive than ONPG gbiosciences.comqueensu.ca |

| ONPG | o-Nitrophenol | ~410 nih.gov | Baseline |

Advantages Over UV-Absorbing and Short-Wavelength Dyes (e.g., MUG)

Reduced Interference in Complex Biological Matrices

A significant advantage of CPRG is that its product, chlorophenol red, absorbs light in the visible range, at a longer wavelength. This minimizes interference from cellular components and pigments present in complex biological samples, such as crude fly extracts. queensu.ca Many biological molecules absorb light in the UV and shorter wavelength regions of the spectrum, which can lead to high background signals and reduced accuracy when using substrates like MUG, which relies on UV excitation. nih.gov The use of a long-wavelength dye like CPRG helps to circumvent these issues, leading to a better signal-to-noise ratio. nih.gov

Suitability for Long-Wavelength Detection Modalities

The absorbance maximum of the CPRG product in the red end of the spectrum makes it compatible with standard spectrophotometers and microplate readers capable of measuring in this range. gbiosciences.comnih.gov This avoids the need for specialized equipment that may be required for substrates that absorb in the UV range. nih.gov The ability to use long-wavelength excitation and emission is a key feature that reduces interference from common autofluorescence found in biological samples when using UV-absorbing dyes. nih.gov

Contrasting with Fluorescent Substrates (e.g., 4-Methylumbelliferyl-β-D-Galactopyranoside)

While fluorescent substrates like 4-Methylumbelliferyl-β-D-galactopyranoside (MUG) are known for their high sensitivity, CPRG offers a distinct advantage in certain analytical scenarios. A notable feature of CPRG is its utility in developing fluorimetric assays, in addition to its primary use as a colorimetric substrate. nih.gov The liberated chlorophenol red (CPR) can form a complex with poly-L-arginine, leading to a significant increase in fluorescence intensity—up to a 70-fold enhancement. nih.gov

Distinct Principles of Signal Generation

The signal generation mechanism is a key differentiator among β-galactosidase substrates. These substrates can be broadly categorized as chromogenic (color-producing) or fluorogenic (fluorescence-producing).

Chromogenic Substrates:

Chlorophenol Red-β-D-galactopyranoside (CPRG): In the presence of β-galactosidase, the glycosidic bond in CPRG is hydrolyzed, releasing galactose and the chlorophenol red (CPR) chromophore. biosynth.comabpbio.com Initially a yellow-orange compound, the liberated CPR produces a distinct red color, which can be quantified spectrophotometrically at approximately 570-595 nm. researchgate.netgbiosciences.com This direct color change allows for a quantitative measurement of enzyme activity in solution. queensu.ca

o-Nitrophenyl-β-D-galactopyranoside (ONPG): Similar to CPRG, ONPG is cleaved by β-galactosidase to yield galactose and o-nitrophenol. The resulting o-nitrophenol is a yellow-colored product, and its concentration, which is proportional to the enzyme activity, can be measured by absorbance at 420 nm. nih.govscbt.com

5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal): The hydrolysis of X-gal by β-galactosidase produces galactose and an indolyl derivative (5-bromo-4-chloro-3-hydroxyindole). wikipedia.orgresearchgate.net This intermediate product then undergoes spontaneous dimerization and oxidation to form an insoluble, intensely blue precipitate called 5,5'-dibromo-4,4'-dichloro-indigo. biosynth.comwikipedia.orgnih.gov This localized blue precipitate is ideal for visualizing enzyme activity in situ, such as in bacterial colonies or tissue sections. nih.govfiveable.menih.gov

Fluorogenic Substrates:

4-Methylumbelliferyl-β-D-galactopyranoside (MUG): MUG is a non-fluorescent molecule. When β-galactosidase cleaves the glycosidic bond, it releases the fluorophore 4-methylumbelliferone (B1674119) (4-MU). gbiosciences.comfocusbiomolecules.com This product emits a blue fluorescence when excited with ultraviolet light (excitation ~365 nm, emission ~460 nm), providing a highly sensitive method for quantifying enzyme activity. focusbiomolecules.comavantorsciences.com

Fluorescein (B123965) di-β-D-galactopyranoside (FDG): FDG is another non-fluorescent substrate that is sequentially hydrolyzed by β-galactosidase. The enzyme first cleaves one galactose molecule to form the intermediate fluorescein monogalactoside (FMG), and then the second galactose is removed to release the highly fluorescent molecule, fluorescein. abpbio.comabpbio.comfishersci.no Fluorescein exhibits strong green fluorescence (excitation ~490 nm, emission ~514 nm), making FDG an exceptionally sensitive substrate for detecting β-galactosidase activity, particularly in living cells. abpbio.comaatbio.com

Interactive Data Table: Signal Generation of β-Galactosidase Substrates

| Substrate | Type | Principle of Signal Generation | Signal Type | Detection Method |

| CPRG | Chromogenic | Enzymatic cleavage releases the red chromophore Chlorophenol Red. biosynth.comabpbio.com | Soluble Red Color | Spectrophotometry (570-595 nm) researchgate.net |

| ONPG | Chromogenic | Enzymatic cleavage releases the yellow chromophore o-nitrophenol. nih.gov | Soluble Yellow Color | Spectrophotometry (420 nm) |

| X-gal | Chromogenic | Enzymatic cleavage leads to dimerization and oxidation, forming an insoluble blue precipitate. biosynth.comwikipedia.orgnih.gov | Insoluble Blue Precipitate | Visual Inspection/Microscopy |

| MUG | Fluorogenic | Enzymatic cleavage releases the blue fluorescent compound 4-methylumbelliferone. gbiosciences.com | Blue Fluorescence | Fluorometry (Ex: ~365nm, Em: ~460nm) |

| FDG | Fluorogenic | Sequential enzymatic cleavage releases the green fluorescent compound fluorescein. abpbio.comabpbio.com | Green Fluorescence | Fluorometry/Flow Cytometry (Ex: ~490nm, Em: ~514nm) abpbio.com |

Complementary Applications in Research Settings

The distinct properties of these substrates lead to their use in complementary research applications.

CPRG: Due to its high sensitivity, reportedly up to 10 times more sensitive than ONPG, CPRG is ideal for quantitative assays where low levels of β-galactosidase are expected. researchgate.netgbiosciences.comnih.gov It is frequently used in reporter gene assays to measure transfection efficiency in mammalian cells, especially when promoter activity is weak. researchgate.netgbiosciences.comnih.gov Its water-soluble product and distinct color also make it suitable for high-throughput screening in microplate formats. queensu.ca Furthermore, CPRG has been adapted for fluorimetric assays, expanding its utility in detecting fecal coliform bacteria. nih.gov

ONPG: Historically, ONPG has been a widely used substrate for routine quantitative measurements of β-galactosidase activity in bacterial and yeast cell lysates. nih.gov While less sensitive than CPRG, it remains a reliable and cost-effective option for many standard applications where high sensitivity is not the primary concern. nih.gov

X-gal: The insoluble nature of the blue product makes X-gal the substrate of choice for qualitative, spatial localization of β-galactosidase activity. nih.gov It is extensively used in blue-white screening to identify recombinant bacterial colonies in cloning experiments. biosynth.comwikipedia.orgfiveable.me In developmental biology and histology, X-gal staining allows for the visualization of gene expression patterns in whole embryos and tissue sections. nih.govnih.gov It is also a key component in yeast two-hybrid systems to detect protein-protein interactions. biosynth.com

MUG: As a fluorogenic substrate, MUG offers significantly higher sensitivity than chromogenic substrates, making it suitable for detecting very low levels of enzyme activity. gbiosciences.com It is used in quantitative assays in various expression systems, including mammalian, insect, and yeast cells. gbiosciences.com Its utility extends to whole-cell assays for monitoring β-galactosidase activity in its native cellular environment, even in gram-positive bacteria. nih.govresearchgate.net

FDG: FDG is considered one of the most sensitive substrates for β-galactosidase and is particularly valuable for applications in living cells. abpbio.comabpbio.comaatbio.com Its ability to be loaded into viable cells makes it a powerful tool for flow cytometry to sort cells based on β-galactosidase activity and for real-time imaging of gene expression in living cells and tissues. aatbio.comnih.govnih.gov It is also used for quantifying senescence-associated β-galactosidase activity, offering a more quantitative alternative to X-gal staining. nih.gov

Interactive Data Table: Research Applications of β-Galactosidase Substrates

| Substrate | Primary Application | Key Advantages | Common Research Areas |

| CPRG | Quantitative reporter gene assays researchgate.netgbiosciences.com | High sensitivity, soluble product researchgate.netqueensu.ca | Molecular biology (transfection efficiency), microbiology (coliform detection) nih.govnih.gov |

| ONPG | Routine quantitative enzyme assays | Cost-effective, well-established protocols nih.gov | Molecular biology, biochemistry |

| X-gal | Qualitative localization of enzyme activity nih.gov | Insoluble, colored precipitate for spatial resolution biosynth.comnih.gov | Molecular cloning (blue-white screening), developmental biology, histology fiveable.menih.gov |

| MUG | Highly sensitive quantitative assays gbiosciences.com | High fluorescence signal, good for low enzyme levels | Molecular biology, cell biology, microbiology nih.govresearchgate.net |

| FDG | Ultra-sensitive detection in living cells abpbio.comabpbio.comaatbio.com | High fluorescence, cell permeability, suitable for flow cytometry aatbio.comnih.gov | Cell biology (live-cell imaging, cell sorting), senescence studies nih.govnih.gov |

Emerging Research Applications and Future Directions for Chlorophenol Red Galactopyranoside

Development of Novel Detection Systems Incorporating Chlorophenol Red Galactopyranoside

The versatility of the CPRG-based β-galactosidase system is driving research into new detection platforms that offer enhanced sensitivity, portability, and quantification capabilities.

While colorimetric and fluorimetric detections are the standard methods for assays involving CPRG, there is a potential for the development of electrochemical detection systems. The product of the enzymatic hydrolysis of CPRG is a chlorophenol derivative. sigmaaldrich.comsigmaaldrich.com Chlorophenols are electroactive compounds, and various electrochemical methods, including voltammetry, have been successfully used to detect them. rsc.org

Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), measure the current response of a substance to a changing applied potential. nih.govrsc.org These methods are known for their high sensitivity, with the ability to detect some organic molecules at pico- to nanomolar concentrations. nih.govresearchgate.net Researchers have developed electrochemical sensors for chlorophenols using platforms like molecularly imprinted polymers, demonstrating the feasibility of this approach for related molecules. rsc.org

The development of a CPRG-based electrochemical sensor would involve measuring the voltammetric signal of the liberated chlorophenol red. This could offer a highly sensitive and quantitative alternative to spectrophotometric methods and would be particularly advantageous for applications requiring miniaturized or automated sensor systems. Although direct research on voltammetric detection of the CPRG reaction product is not yet widely published, the electrochemical properties of the chlorophenol moiety suggest this is a promising avenue for future research.

A significant future direction lies in the adaptation of CPRG-based assays to portable and accessible readout platforms, such as smartphones. The colorimetric nature of the CPRG assay, which produces a distinct color change from yellow-orange to red/purple, is ideally suited for analysis using smartphone cameras. sigmaaldrich.comsigmaaldrich.com

The principle of smartphone-based colorimetric detection involves capturing an image of the reaction and using a dedicated application to analyze the color intensity. This intensity can be correlated to the concentration of the analyte, providing a quantitative result. This approach offers several advantages:

Portability: It enables on-site and real-time analysis without the need for bulky laboratory equipment.

Cost-effectiveness: It leverages the widespread availability of smartphones, reducing the cost of analysis.

Ease of use: Mobile applications can be designed with user-friendly interfaces for straightforward data acquisition and interpretation.

While the current standard for quantifying CPRG-based assays remains spectrophotometry for precise laboratory measurements, the development of validated smartphone-based systems could revolutionize point-of-care diagnostics and environmental monitoring where CPRG is used, for instance, in the detection of coliform bacteria. moleculardepot.comsigmaaldrich.comcaymanchem.commedkoo.comozbiosciences.comscbt.com

Potential in High-Throughput Screening Methodologies for Enzyme Activity

CPRG is well-suited for high-throughput screening (HTS) of β-galactosidase activity due to its high sensitivity and rapid turnover rate. sigmaaldrich.comsigmaaldrich.com The lacZ gene, which codes for β-galactosidase, is a popular reporter gene in molecular biology, and CPRG provides a simple and robust method for quantifying its expression. sigmaaldrich.comozbiosciences.com

The advantages of using CPRG in HTS include:

High Sensitivity: CPRG is reported to be about 10 times more sensitive than other chromogenic substrates like o-nitrophenyl-β-galactoside (ONPG), allowing for the detection of low levels of enzyme activity. sigmaaldrich.comsigmaaldrich.com

Simple Assay Protocol: The assay is a straightforward "add-and-read" procedure, which is easily automated for HTS platforms.

Quantitative Results: The colorimetric signal is directly proportional to the enzyme activity and can be rapidly measured using a microplate reader.

These features make CPRG an excellent substrate for applications such as screening for modulators of gene expression in transfected cells and quantifying bacterial contamination in a large number of samples. sigmaaldrich.comsigmaaldrich.com

Table 1: Comparison of CPRG with ONPG for Enzyme Assays

| Feature | This compound (CPRG) | o-Nitrophenyl-β-galactoside (ONPG) |

|---|---|---|

| Sensitivity | High (approx. 10x more sensitive than ONPG) sigmaaldrich.comsigmaaldrich.com | Lower |

| Product | Chlorophenol red (purple) sigmaaldrich.comsigmaaldrich.com | o-Nitrophenol (yellow) |

| Readout | Absorbance at ~570 nm sigmaaldrich.comcaymanchem.commedkoo.com | Absorbance at ~420 nm |

| Turnover Rate | High and rapid sigmaaldrich.comsigmaaldrich.com | Slower |

| Suitability for HTS | Excellent | Good |

Expansion into Other Enzyme Systems and Glycosidase Research

Currently, the primary application of CPRG is as a substrate for β-galactosidase. sigmaaldrich.comcaymanchem.commedchemexpress.comnih.gov Its molecular structure, specifically the galactopyranoside moiety, confers this specificity. However, the chlorophenol red chromophore could potentially be used to create substrates for other glycosidases.

Future research could focus on the chemical synthesis of new CPRG analogs where the galactose sugar is replaced with other monosaccharides. For example, replacing galactose with glucose would create a potential substrate for β-glucosidase, while using mannose could target β-mannosidase. This would expand the utility of this sensitive chromogenic system to a wider range of glycosidase research, which is important in various fields, including biofuel development, food science, and medical diagnostics.

The development of a portfolio of chromogenic substrates based on the chlorophenol red scaffold for different glycosidases would be a significant contribution to the tools available for enzyme research.

Addressing Current Limitations and Enhancing Robustness in Diverse Research Environments

Despite its advantages, CPRG has some limitations that need to be considered. One notable limitation is the potential for CPRG or its degradation product, chlorophenol red, to exhibit estrogenic activity. This can be a confounding factor in assays designed to screen for estrogenic compounds, such as the Yeast Estrogen Screen (YES), where prolonged incubation might lead to false-positive results. medchemexpress.com

To enhance its robustness, several factors are important:

Storage and Handling: CPRG is sensitive to light and should be stored at -20°C in the dark to maintain its stability. sigmaaldrich.commedchemexpress.com The sodium salt of CPRG offers higher water solubility. biosynth.com

Assay Conditions: Optimizing assay parameters such as pH, temperature, and incubation time is crucial for reliable results.

Alternative Detection Methods: The development of a fluorimetric assay using CPRG in the presence of poly-L-arginine offers an alternative that avoids interference from UV-absorbing compounds, a common issue in biological samples. nih.gov This method also provides a significant increase in the emission intensity, leading to higher sensitivity. nih.gov

By understanding and mitigating these limitations, the robustness and reliability of CPRG-based assays can be enhanced for a wider range of research applications.

Q & A

Q. How does CPRG function as a substrate for β-galactosidase detection in colorimetric assays?

CPRG is hydrolyzed by β-galactosidase, releasing chlorophenol red, which undergoes a pH-dependent color shift (yellow to red) detectable at 570–595 nm. This reaction allows quantification of enzyme activity via absorbance changes. Methodologically, prepare a standard curve using known β-galactosidase concentrations and correlate absorbance with enzymatic units. Include negative controls (e.g., substrate-only) to account for background noise .

Q. What experimental controls are essential when using CPRG in gene expression assays?

- Negative controls : Use cells/lysates lacking β-galactosidase (e.g., lacZ-deficient strains).

- Substrate stability control : Incubate CPRG in assay buffer without enzyme to monitor non-enzymatic hydrolysis.

- Positive controls : Include a known β-galactosidase source (e.g., purified enzyme or lacZ-expressing cells). Normalize data to protein concentration (Bradford assay) or cell density (OD₆₀₀) .

Q. How should CPRG stock solutions be prepared and stored to ensure assay reproducibility?

Dissolve CPRG in distilled water or assay buffer (e.g., 0.1 M phosphate buffer, pH 7.0) to 10 mM, filter-sterilize (0.22 µm), and aliquot to avoid freeze-thaw cycles. Store at –20°C in light-protected tubes. Verify stability via absorbance scans (400–600 nm) before use; degradation manifests as baseline drift .

Advanced Research Questions

Q. How can kinetic parameters (Km, Vmax) of β-galactosidase be accurately determined using CPRG?

- Experimental design : Perform time-course assays with varying CPRG concentrations (0.1–10 mM). Measure initial reaction rates (ΔA₅₉₅/min) under saturating enzyme conditions.

- Data analysis : Fit data to the Michaelis-Menten equation using nonlinear regression. Validate with Lineweaver-Burk plots. Account for potential substrate inhibition at high concentrations by testing extended dilution ranges .

Q. What strategies resolve discrepancies in β-galactosidase activity measurements across CPRG-based assays?

- Source variation : Compare enzyme lots for purity (>98%, per COA in ) and confirm activity with a reference substrate (e.g., ONPG).

- Interference checks : Test for compounds affecting pH (e.g., microbial metabolites) or absorbance (e.g., media pigments). Use dialysis or spin columns to remove low-MW interferents.

- Statistical rigor : Apply ANOVA or t-tests with Bonferroni correction for multi-group comparisons .

Q. How can CPRG assays be optimized for high-throughput screening of microbial β-galactosidase inhibitors?

- Miniaturization : Use 96-well plates with ≤50 µL reaction volumes. Validate using Z’-factor calculations (Z’ > 0.5 indicates robustness).

- Automation : Integrate liquid handlers for precise CPRG dispensing. Include edge-effect controls by comparing center vs. perimeter wells.

- Signal normalization : Use internal standards (e.g., a fluorescent dye) to correct for plate-reader variability .

Q. What advanced techniques complement CPRG-based assays to study β-galactosidase conformational dynamics?

- Fluorescence quenching assays : Pair CPRG with fluorescent probes (e.g., ANS) to monitor enzyme structural changes during catalysis.

- Stopped-flow kinetics : Resolve rapid kinetic phases (millisecond timescale) by mixing CPRG and enzyme in a stopped-flow apparatus.

- Molecular docking : Model CPRG binding to β-galactosidase using software like AutoDock Vina, correlating computational Km with experimental values .

Methodological Best Practices

- Data reporting : Provide raw absorbance values, reaction conditions (pH, temperature), and enzyme concentrations in supplementary materials. Follow journal guidelines (e.g., Chromatography’s 2024 standards for detailed methods ).

- Ethical compliance : Adhere to safety protocols (gloves, goggles) when handling CPRG, as per chemical hygiene plans .

- Literature integration : Use tools like Semrush’s Topic Research to identify CPRG-related gaps (e.g., CPRG stability in non-aqueous solvents) and frame novel hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.